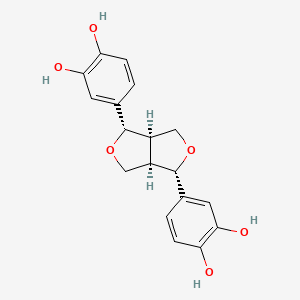
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is a deuterated crosslinking agent. It is a water-soluble and cell membrane-impermeable compound used in various biochemical applications. The compound is labeled with deuterium, which makes it useful in studies involving stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the reaction of glutaric acid with N-hydroxysuccinimide (NHS) and sulfo-NHS in the presence of a dehydrating agent. The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions.
Industrial Production Methods
For industrial production, the process is scaled up by optimizing reaction conditions, including solvent choice, temperature, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt primarily undergoes substitution reactions. It reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of NHS esters, which are highly reactive towards amines .
Common Reagents and Conditions
The common reagents used in these reactions include primary amines and buffers such as phosphate-buffered saline (PBS) at a pH range of 7.0 to 8.0. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Major Products Formed
The major products formed from these reactions are amide-linked conjugates, which are used in various biochemical assays and applications .
Applications De Recherche Scientifique
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is widely used in scientific research due to its ability to form stable crosslinks. Some of its applications include:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and other macromolecules.
Biology: Employed in protein-protein interaction studies and the stabilization of protein complexes.
Medicine: Utilized in the development of drug delivery systems and the study of drug-receptor interactions.
Industry: Applied in the production of diagnostic kits and biosensors.
Mécanisme D'action
The mechanism of action of Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt involves the formation of amide bonds between the NHS esters and primary amines. This reaction results in the crosslinking of proteins or other biomolecules, thereby stabilizing their structure and function. The deuterium labeling allows for the tracking and analysis of the compound in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- Suberic Acid Bis(3-Sulfo-N-hydroxysuccinimide Ester) Sodium Salt
- Bis(sulfosuccinimidyl)suberate (BS3)
Uniqueness
Glutaric Acid-d4 Bis(3-Sulfo-N-hydroxysuccinimide Ester) Disodium Salt is unique due to its deuterium labeling, which provides an advantage in isotope labeling studies. This feature allows for more precise tracking and analysis in metabolic and biochemical research compared to non-deuterated analogs.
Propriétés
Numéro CAS |
910292-86-3 |
|---|---|
Formule moléculaire |
C13H12N2Na2O14S2 |
Poids moléculaire |
534.363 |
Nom IUPAC |
disodium;2,5-dioxo-1-[2,2,4,4-tetradeuterio-5-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-5-oxopentanoyl]oxypyrrolidine-3-sulfonate |
InChI |
InChI=1S/C13H14N2O14S2.2Na/c16-8-4-6(30(22,23)24)12(20)14(8)28-10(18)2-1-3-11(19)29-15-9(17)5-7(13(15)21)31(25,26)27;;/h6-7H,1-5H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/i2D2,3D2;; |
Clé InChI |
JINCQYPCQMBZSX-SNSYAXNKSA-L |
SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Synonymes |
BS2G-d4; BS2G-d4; 1,1’-[(1,5-Dioxo-1,5-pentanediyl)bis(oxy)]bis-2,5-pyrrolidinedione-d4; Disuccinimidyl Glutarate-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


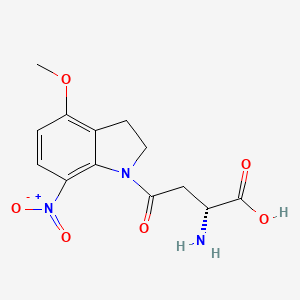
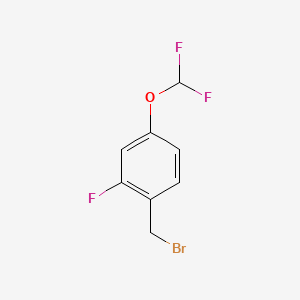
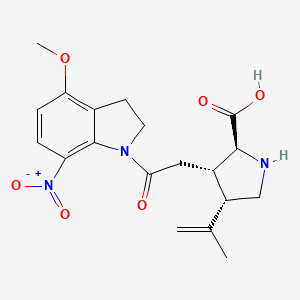
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)
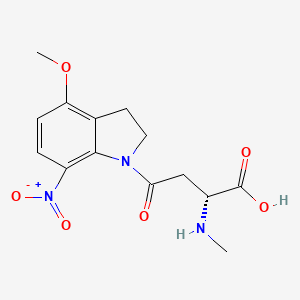
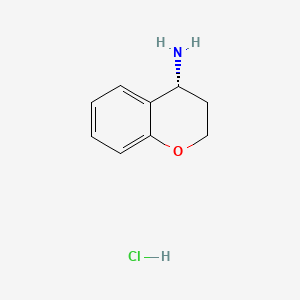

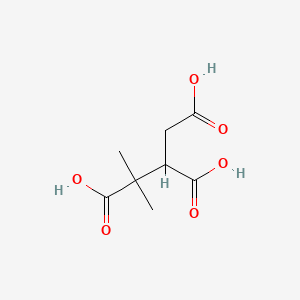
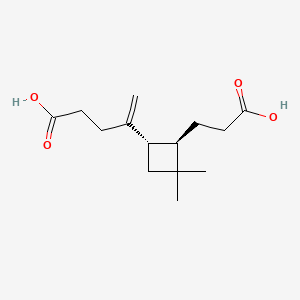
![(7R,8S,9R,10S)-9-Bromo-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,10-triol](/img/structure/B565850.png)
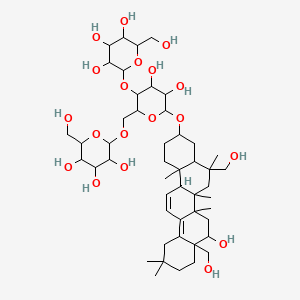
![4-Chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B565854.png)
